molecular formula C23H14N2O5 B2592418 N-(2-carbamoylbenzofuran-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 477295-22-0

N-(2-carbamoylbenzofuran-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No. B2592418
CAS RN: 477295-22-0
M. Wt: 398.374
InChI Key: HNFSKKADCADOSC-UHFFFAOYSA-N
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Description

“N-(2-carbamoylbenzofuran-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide” is a complex organic compound. It is a derivative of chromone carboxamide . Chromone carboxamides are known to have a wide range of biological activities, including cytotoxic activity against various cancer cell lines .


Synthesis Analysis

The synthesis of similar chromone carboxamide derivatives involves the preparation of a series of compounds bearing diverse amide side chains . The presence of certain substituents on the chromone nucleus or the amide side chain can positively impact the cytotoxic activity .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its derivation from chromone carboxamides. These compounds are known to interact with important active site amino acids .


Chemical Reactions Analysis

The reactions of similar compounds involve inter- and/or intramolecular reactions with different dinucleophiles . The course of these reactions can be influenced by the use of different reaction conditions .


Physical And Chemical Properties Analysis

The physico-chemical properties of chromone carboxamides are generally in accordance with the requirements of drug development processes . They are likely to have good ligand efficiency, allowing for further structure optimization .

Scientific Research Applications

Antitumor Activity

Benzofuran derivatives have demonstrated potent antitumor properties. Research suggests that this compound may inhibit tumor growth by interfering with cell proliferation, angiogenesis, and metastasis. Investigating its mechanism of action and potential synergies with existing anticancer drugs could lead to novel therapeutic strategies .

Antibacterial Effects

The compound’s structural features make it an interesting candidate for antibacterial drug development. Researchers have observed antibacterial activity against various pathogens. Further studies are needed to elucidate its mode of action and optimize its efficacy .

Antioxidant Properties

Benzofuran compounds often exhibit antioxidant effects, protecting cells from oxidative stress. Investigating the specific pathways involved and assessing its potential as a natural antioxidant could be valuable .

Antiviral Potential

The recently discovered macrocyclic benzofuran derivative shows promising anti-hepatitis C virus (HCV) activity. Researchers are exploring its use as a therapeutic agent for HCV infections. Understanding its interactions with viral proteins and assessing its safety profile are critical steps .

Scaffold for Drug Design

Benzofuran derivatives serve as essential scaffolds in medicinal chemistry. Their unique physicochemical properties make them valuable building blocks for drug development. Researchers have designed novel compounds based on this scaffold for various therapeutic targets, including cancer, inflammation, and neurological disorders .

Synthetic Methods

Recent advances in benzofuran synthesis have expanded the toolbox for constructing complex benzofuran rings. Techniques like free radical cyclization cascades and proton quantum tunneling have enabled the preparation of challenging polycyclic benzofuran compounds. Investigating efficient synthetic routes can enhance accessibility to this compound and its derivatives .

Mechanism of Action

While the exact mechanism of action for this specific compound is not provided, similar chromone carboxamide derivatives have been shown to inhibit the proliferation of various cancer cell lines .

Future Directions

The future directions for this compound could involve further optimization of its structure to enhance its biological activity. Given its potential cytotoxic activity against cancer cell lines, it could be explored as a potential anticancer agent .

properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O5/c24-21(26)20-19(14-7-3-4-8-17(14)29-20)25-22(27)16-11-15-13-6-2-1-5-12(13)9-10-18(15)30-23(16)28/h1-11H,(H2,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFSKKADCADOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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